molecular formula C23H18Cl2N2S B2611133 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole CAS No. 339277-04-2

2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole

Cat. No.: B2611133
CAS No.: 339277-04-2
M. Wt: 425.37
InChI Key: HRPDJSBOCGQWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole is a tetra-substituted imidazole derivative characterized by a 1-methyl group, 4,5-diphenyl substituents, and a 2-position sulfanyl (thioether) group linked to a 3,4-dichlorobenzyl moiety. This compound’s structural features confer unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The 3,4-dichlorobenzyl group enhances lipophilicity, while the sulfanyl group may participate in hydrogen bonding or redox interactions .

Key Physical Properties (Predicted):

Property Value
Molecular Formula C₃₀H₂₄Cl₂N₂S*
Molecular Weight ~515.5 g/mol
Density 1.33 ± 0.1 g/cm³
Boiling Point 632.9 ± 65.0 °C
pKa 0.79 ± 0.10

*Note: The exact molecular formula requires confirmation due to discrepancies in evidence (e.g., sulfanyl vs. sulfonyl derivatives in references).

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2S/c1-27-22(18-10-6-3-7-11-18)21(17-8-4-2-5-9-17)26-23(27)28-15-16-12-13-19(24)20(25)14-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPDJSBOCGQWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzyl moiety.

    Attachment of the Dichlorobenzyl Moiety: The dichlorobenzyl group is attached through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the benzyl moiety.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified imidazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole exhibit promising anticancer properties. A study demonstrated that imidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have reported that certain imidazole derivatives possess significant activity against a range of bacterial strains. This suggests that this compound could be developed into a novel antimicrobial treatment .

Enzyme Inhibition

Imidazole derivatives have been explored as enzyme inhibitors. Specifically, they can inhibit enzymes involved in cancer metabolism and bacterial resistance mechanisms. For instance, studies have highlighted their ability to target specific kinases and proteases critical for tumor growth and survival .

Receptor Modulation

The compound may interact with various biological receptors. Research indicates that imidazole compounds can act as ligands for G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes. This interaction could pave the way for developing new drugs targeting these receptors .

Antioxidant Activity

Studies have suggested that certain imidazole derivatives exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Organic Electronics

This compound can be utilized in the development of organic electronic materials. Its unique electronic properties make it a candidate for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Coatings and Polymers

The compound's chemical stability and reactivity allow it to be incorporated into polymer matrices for coatings that require enhanced durability and resistance to environmental factors. Research has shown that incorporating such compounds can improve the mechanical properties of polymers .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of imidazole derivatives on cancer cell linesFound significant inhibition of cell proliferation and induction of apoptosis
Antimicrobial Efficacy StudyEvaluated the antimicrobial properties against various pathogensDemonstrated effective inhibition against resistant bacterial strains
Enzyme Inhibition ResearchAssessed the ability to inhibit specific kinasesHighlighted potential as a therapeutic agent in cancer treatment
Organic Electronics DevelopmentExplored use in OLEDsShowed promising results in enhancing device efficiency

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Sulfanyl vs. Sulfonyl Derivatives

  • Predicted pKa ~0.79 suggests weak acidity .
  • Sulfonyl Analog : 2-[(3,4-Dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole (CAS 339277-09-7) has a sulfone (SO₂) group, increasing polarity and electron-withdrawing effects. This raises boiling point (~632.9°C) and reduces metabolic stability compared to the sulfanyl version .

Heteroaromatic vs. Halogen-Substituted Derivatives

  • 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole [31]: Lacks the sulfanyl and methyl groups.
  • 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole [31] : The furan ring introduces π-π stacking capability but decreases hydrolytic stability relative to the dichlorobenzyl-sulfanyl group .

Variations at Position 1

Methyl vs. Allyl Substitution

  • Target Compound : The 1-methyl group minimizes steric hindrance, favoring planar imidazole ring conformation and enhancing crystallinity.
  • 1-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-06-4) : The allyl group introduces conformational flexibility and higher molecular weight (451.41 g/mol vs. ~515.5 g/mol for the target). This may reduce packing efficiency in solid-state structures .

Comparison with 1,2,4,5-Tetrasubstituted Imidazoles

  • 1,2,4,5-Tetraphenyl-1H-imidazole [32] : All substituents are phenyl groups, maximizing aromatic interactions but lacking the electron-withdrawing effects of chlorine or sulfur. This results in lower melting points and reduced reactivity in electrophilic substitutions .
  • 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole : The chloro-fluoro substitution enhances dipole moments and bioavailability compared to the target compound’s dichlorobenzyl-sulfanyl group .

Structural and Computational Analysis

Crystallographic studies using programs like SHELXL and ORTEP () reveal that the 1-methyl and 4,5-diphenyl groups enforce a near-planar imidazole core, while the sulfanyl-dichlorobenzyl moiety adopts a staggered conformation to minimize steric clashes .

Biological Activity

2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole derivative class. Its unique structure, characterized by a sulfonyl group attached to a dichlorobenzyl moiety, along with a methyl group and two phenyl groups on the imidazole ring, has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole
  • Molecular Formula : C23H18Cl2N2S
  • Molar Mass : 425.37 g/mol
  • CAS Number : 339277-04-2

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The dichlorobenzyl moiety enhances binding affinity through hydrophobic interactions and halogen bonding .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of imidazole derivatives, including this compound. Research indicates that derivatives exhibit significant cytotoxicity against various cancer cell lines:

Compound NameCell LineIC50 (µM)Activity
2aHT-2910High
2bMCF-715Moderate
2gA5495Very High

In particular, compounds derived from imidazole have shown promising results in inhibiting DNA synthesis and inducing apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study comparing various imidazole derivatives, it was found that certain analogs exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antiviral Activity

Given the ongoing global health challenges posed by viral infections, particularly SARS-CoV-2, research into the antiviral properties of imidazole derivatives has intensified. The compound has shown inhibition against the SARS-CoV-2 3CLpro enzyme at concentrations as low as 20 µM, indicating potential as a therapeutic agent against COVID-19 .

Case Studies

  • Study on Analgesic and Anti-inflammatory Effects :
    • A derivative similar to the target compound was tested for analgesic activity in animal models. It demonstrated an analgesic effect of up to 89% at a dosage of 100 mg/kg body weight.
    • The study highlighted the compound's ability to inhibit COX-2 receptors effectively .
  • Anticancer Screening :
    • A series of synthesized imidazole derivatives were evaluated against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results indicated that some derivatives exhibited significant cytotoxicity against both cell lines with IC50 values demonstrating their potency .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1KOH/DMSO, RT, 45 min~75
23,4-Dichlorobenzyl chloride, Et₃N82
3CH₃I, DMF, 60°C, 2h90

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:
Challenges include anisotropic displacement of heavy atoms (Cl, S) and twinning due to flexible substituents. Solutions:

  • Use SHELXL for refinement with anisotropic displacement parameters (ADPs) and TWIN/BASF commands for twinned data .
  • Validate hydrogen bonding with ORTEP-3 or WinGX to visualize C–H⋯O interactions and packing motifs .
  • Compare bond lengths/angles with similar structures in the Cambridge Structural Database (e.g., dihedral angles between imidazole and phenyl rings: 26–69°) .

Basic: How is spectroscopic characterization (NMR, IR) performed for this compound?

Methodological Answer:

  • ¹H NMR (DMSO-d₆):
    • Imidazole protons: δ 7.2–7.5 ppm (multiplet, aromatic).
    • Dichlorobenzyl group: δ 4.8–5.0 ppm (s, SCH₂).
    • Methyl group: δ 3.2 ppm (s, N–CH₃) .
  • ¹³C NMR:
    • Imidazole C2: δ 148 ppm (deshielded due to sulfur).
    • Aromatic carbons: δ 125–137 ppm .
  • IR: Stretching vibrations for C–S (680 cm⁻¹) and C–N (1250 cm⁻¹) .

Advanced: How do computational DFT studies reconcile discrepancies with experimental data (e.g., heat of formation)?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) for imidazole derivatives often show 5–10% deviations in heats of formation vs. experimental data due to:

  • Neglect of crystal packing effects in gas-phase calculations.
  • Approximations in solvation models.
    Mitigation:
  • Use CP-correction (Counterpoise) for basis set superposition error.
  • Compare with isodesmic reactions to minimize systematic errors .

Basic: What pharmacological activities are associated with structurally similar imidazole derivatives?

Methodological Answer:
Imidazole derivatives exhibit:

  • Antifungal/Anticancer activity: Via inhibition of cytochrome P450 enzymes (e.g., miconazole analogs) .
  • Anti-inflammatory effects: Through COX-2 inhibition (e.g., 2,4,5-trisubstituted imidazoles) .
    Screening Protocol:
  • In vitro assays: MTT for cytotoxicity (IC₅₀ ~ 10–50 µM).
  • Molecular docking to assess binding affinity with target proteins (e.g., CYP51) .

Advanced: How do hydrogen bonding and C–H⋯π interactions influence crystal packing?

Methodological Answer:

  • C–H⋯O bonds (2.8–3.2 Å) form infinite chains along the b-axis, stabilizing the lattice .
  • C–H⋯π interactions (e.g., methyl H to phenyl ring, 3.4 Å) enhance 3D packing .
    Analysis Tools:
  • Mercury (CCDC) for Hirshfeld surface analysis.
  • PLATON to calculate interaction energies .

Basic: How do substituents (e.g., Cl, S-alkyl) affect the compound’s reactivity?

Methodological Answer:

  • Electron-withdrawing groups (Cl): Increase electrophilicity at C2, favoring nucleophilic attacks (e.g., SNAr reactions) .
  • Sulfanyl groups: Enhance solubility in polar solvents (logP reduction by ~0.5 units) .
    Table 2: Substituent Effects on Reactivity
SubstituentReactivity TrendExample Yield (%)
4-ClFaster cyclization85
4-OCH₃Slower due to steric hindrance65

Advanced: What solvent systems optimize yield during synthesis?

Methodological Answer:

  • Polar aprotic solvents (DMSO, DMF): Enhance nucleophilicity of sulfur (yield >80%) .
  • Ether/water biphasic systems: Improve purification (partition coefficient ~3.2) .
    Optimization Workflow:

Screen solvents via DoE (Design of Experiments).

Monitor reaction progress by TLC (Rf = 0.3 in ethyl acetate/hexane 1:3).

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Liquid-liquid extraction: Use diethyl ether/water (3×20 mL) to remove unreacted KOH .
  • Column chromatography: Silica gel, eluent = ethyl acetate/hexane (1:4), Rf = 0.5 .
  • Recrystallization: Ethanol/water (70:30) yields crystals suitable for XRD .

Advanced: How are anisotropic displacement parameters (ADPs) refined in crystallography?

Methodological Answer:

  • SHELXL refinement: Assign ADPs to non-H atoms using the instruction ANIS .
  • Validation: Check ADP ratios (U₃₃/U₁₁ < 2.5) to avoid overfitting .
  • Visualization: ORTEP-3 plots ellipsoids at 50% probability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.